molecular formula C9H8N2O B1281455 6-aminoquinolin-2(1H)-one CAS No. 79207-68-4

6-aminoquinolin-2(1H)-one

Cat. No. B1281455
CAS RN: 79207-68-4
M. Wt: 160.17 g/mol
InChI Key: BXXSCBCILYHKRB-UHFFFAOYSA-N
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Description

The compound 6-aminoquinolin-2(1H)-one is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of a benzene ring with a pyridine ring. The amino group at the 6th position indicates the presence of an -NH2 functional group attached to the carbon atom at this position on the quinoline ring. This structure is a key scaffold in various chemical compounds and has been explored for its potential in medicinal chemistry, particularly as a receptor antagonist and in the synthesis of other complex molecules.

Synthesis Analysis

The synthesis of compounds related to 6-aminoquinolin-2(1H)-one involves various strategies. For instance, novel 6-acylamino-2-aminoquinoline compounds, which are structurally related to 6-aminoquinolin-2(1H)-one, were synthesized using in silico screening and structure-activity relationship exploration. These compounds were synthesized with different appendages to explore their solubility and activity properties . Another related compound, 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, was synthesized through an improved method, which also involved the isolation and stereochemical elucidation of its diastereoisomers .

Molecular Structure Analysis

The molecular structure of 6-aminoquinolin-2(1H)-one derivatives is crucial for their biological activity. Docking studies of the 6-acylamino-2-aminoquinoline compounds suggested that the nitrogen of the central quinoline interacts preferentially with a specific aspartate residue in the melanin-concentrating hormone 1 receptor (MCH1R), which is a target for antagonists . The crystal structures of related compounds, such as those involving nicotinic acid and 2-amino-6-methylpyridine, have been determined, revealing the importance of hydrogen bonding in the assembly of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 6-aminoquinolin-2(1H)-one derivatives is diverse. For example, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared by a Cu-catalyzed reaction, showcasing the compound's ability to undergo substitution reactions . The reactivity of these compounds is further demonstrated by the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives through reactions involving isatoic anhydrides and subsequent hydrolysis and alkylation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminoquinolin-2(1H)-one derivatives are influenced by their molecular structure. Poor solubility is a common issue with these compounds, which can be addressed by modifying their structure, such as adding a 4-trifluoromethoxyphenoxyacetamide appendage to improve solubility without compromising activity . The presence of amino groups and other substituents also affects their potential for hydrogen bonding, which is critical for their interaction with biological targets and for the formation of crystal structures .

Scientific Research Applications

6-Aminoquinoline has been used in various scientific fields . Here’s a brief overview:

    • Application : 6-Aminoquinoline has been used as an internal standard in determining serum nicotine and cotinine simultaneously .
    • Method of Application : This involves high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photoirradiation system .
    • Results : The specific results of this application are not provided in the source, but the method allows for the simultaneous detection of nicotine and cotinine in serum .
    • Application : 6-Aminoquinoline has been used as a fluorescent derivatizing agent for the detection of biochemicals .
    • Method of Application : The specific method of application is not provided in the source, but it likely involves the reaction of 6-aminoquinoline with the biochemicals of interest, followed by detection using fluorescence spectroscopy .
    • Results : The specific results of this application are not provided in the source, but the method allows for the detection of biochemicals .
    • Application : 6-Aminoquinoline has been used in the synthesis of tertiary N-methylated enaminones .
    • Method of Application : The specific method of application is not provided in the source, but it likely involves the reaction of 6-aminoquinoline with other reagents to form the enaminones .
    • Results : The specific results of this application are not provided in the source, but the method allows for the synthesis of tertiary N-methylated enaminones .
    • Application : 6-Aminoquinoline has been used in fluorescence studies .
    • Method of Application : This involves the use of 6-aminoquinoline as a fluorescent agent, likely in combination with a fluorescence spectrometer .
    • Results : The specific results of this application are not provided in the source, but the method allows for the study of various biochemical phenomena .
    • Application : 6-Aminoquinoline has been studied using DFT/TD-DFT computational methods .
    • Method of Application : This involves the use of computational chemistry methods to explore various properties of 6-aminoquinoline, including geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties .
    • Results : The results of this study indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of nonlinear optical (NLO) applications .
    • Application : 6-Aminoquinoline derivatives have been used in fluorescence studies .
    • Method of Application : This involves the use of 6-aminoquinoline derivatives as fluorescent agents, likely in combination with a fluorescence spectrometer .
    • Results : The specific results of this application are not provided in the source, but the method allows for the study of various biochemical phenomena .

Safety And Hazards

The safety information for 6-aminoquinolin-2(1H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The signal word is “Warning” and it is classified under GHS07 .

properties

IUPAC Name

6-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSCBCILYHKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510468
Record name 6-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-aminoquinolin-2(1H)-one

CAS RN

79207-68-4
Record name 6-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a Parr catalytic hydrogenation apparatus 6-nitrocarbostyril, 5.3 g (0.028 mole), in 150 mL of methanol and 0.5 g PtO2 were shaken in a hydrogen atmosphere. The resulting yellow solid was extracted with refluxing methanol to yield 6-aminocarbostyril, 3.5 g, as yellow crystals; m.p. 315°-317° C.
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Synthesis routes and methods II

Procedure details

A mixture of 6-nitroquinolin-2-ol and PtO2 (20 mg) in EtOH (30 mL) was stirred under H2 (1 atm) for 20 h. More PtO2 (10 mg) was added and was stirred under H2 (1 atm) for 2 days. The solution was filtered and washed with MeOH and CHCl3. The solvent was evaporated and the residue was dried under vacuum to obtain 6-aminoquinolin-2(1H)-one as a yellow solid (0.28 g, 92% yield). LC-MS (EI) m/z: 161.0 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Rajapakse, C Linder, RD Morrison… - Chemical research in …, 2013 - ACS Publications
There is substantial interest in small molecules that can be used to detect or kill the hypoxic (low oxygen) cells found in solid tumors. Nitroaryl moieties are useful components in the …
Number of citations: 25 pubs.acs.org
NM Igoe - 2017 - discovery.ucl.ac.uk
Bromodomains (BRDs) are protein-protein interaction modules responsible for recognition of and binding to ε-N-acetylated histone lysines. Following on from the success in drugging …
Number of citations: 3 discovery.ucl.ac.uk
S Wang, Y Xu, Y Zhao, S Zhang, M Li, X Li, J He… - European Journal of …, 2021 - Elsevier
Urea transporters (UTs) have been identified as new targets for diuretics. Functional deletion of UTs led to urea-selective urinary concentrating defects with relative salt sparing. In our …
Number of citations: 5 www.sciencedirect.com

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